physical and chemical properties of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
physical and chemical properties of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine, a chiral vicinal diamine, is a compound of significant interest in the field of asymmetric synthesis. Its unique structural architecture, featuring two stereogenic centers and two basic nitrogen atoms, makes it a valuable ligand for the preparation of chiral catalysts. These catalysts have shown remarkable efficacy in a variety of enantioselective transformations, including hydrogenations, transfer hydrogenations, and other carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support its application in research and development.
Nomenclature and Structure
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Systematic Name: (2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine
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Common Name: (2R)-(-)-DAIPEN (an abbreviation for 1,1-di(p-anisyl)-isobutyl-ethylenediamine)
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CAS Number: 166764-19-8[1]
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Molecular Formula: C₁₉H₂₆N₂O₂[1]
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Molecular Weight: 314.43 g/mol [1]
The molecular structure of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine is characterized by a butane backbone with two amine groups at positions 1 and 2. The C1 carbon is substituted with two 4-methoxyphenyl groups, while the C3 carbon bears a methyl group. The stereochemistry at the C2 position is designated as 'R'.
Caption: Molecular structure of (2R)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine.
Physicochemical Properties
A summary of the key physicochemical properties of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine is presented in the table below. It is important to note that some of the experimental data, such as melting point and specific rotation, are reported for the (2R)-(+)-enantiomer. The physical properties of enantiomers are identical except for the direction of optical rotation. The discrepancy in the sign of rotation reported by some suppliers ("(+)" for the 2R enantiomer) versus the topic's "(-)" designation may be due to different measurement conditions (e.g., solvent, concentration) or a potential mislabeling in the product literature.
| Property | Value | Source |
| Physical State | White to pale yellow powder | [2] |
| Melting Point | 78-98 °C | [2] |
| Specific Rotation [α] | +13° to +17° (c=1, CH₂Cl₂) | [2] |
| Solubility | While specific quantitative data is limited, chiral diamines are generally soluble in a range of organic solvents such as dichloromethane, chloroform, and alcohols. Solubility in non-polar solvents like hexanes is expected to be lower. | General chemical knowledge |
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. Key expected signals include:
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Aromatic Protons: Doublets in the range of δ 6.8-7.5 ppm corresponding to the protons on the two 4-methoxyphenyl rings.
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Methine Protons: A multiplet for the proton at the C2 position, coupled to the adjacent protons.
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Amine Protons: Broad singlets for the NH₂ protons, the chemical shift of which can vary with solvent and concentration.
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Aliphatic Protons: Multiplets for the protons of the isobutyl group.
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Methoxy Protons: A sharp singlet around δ 3.8 ppm corresponding to the two -OCH₃ groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule:
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N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine groups.
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C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
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C=C Stretching: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹.
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C-N Stretching: Bands in the region of 1000-1250 cm⁻¹.
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C-O Stretching: A strong band around 1245 cm⁻¹ for the aryl-alkyl ether.
Mass Spectrometry (MS)
The mass spectrum, typically obtained using a soft ionization technique like Electrospray Ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 315.2. Fragmentation patterns would likely involve the loss of the isobutyl group or cleavage of the C-C bond between the two chiral centers.
Chemical Stability and Reactivity
Vicinal diamines are generally stable compounds under normal storage conditions. However, they are susceptible to oxidation, especially in the presence of air and light. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
As bases, they will react with acids to form ammonium salts. The lone pairs on the nitrogen atoms also make them good nucleophiles and effective ligands for a wide range of metal ions. This coordinating ability is the basis for their use in catalysis.
Caption: General reactivity of (2R)-(-)-1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine.
Experimental Protocols
Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of vicinal diamines can be determined by chiral HPLC, often after derivatization to introduce a chromophore for UV detection and to enhance separation.
Protocol:
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Derivatization:
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Dissolve approximately 1 mg of the diamine sample in 1 mL of a suitable solvent (e.g., dichloromethane).
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Add a slight excess of a derivatizing agent such as dansyl chloride or benzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine).
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Allow the reaction to proceed to completion at room temperature. Monitor by TLC.
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Quench the reaction with a small amount of water and extract the derivatized product. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
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HPLC Analysis:
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Dissolve the derivatized sample in the mobile phase.
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Inject the sample onto a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
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Use a mobile phase typically consisting of a mixture of hexane and a polar modifier like isopropanol. The exact ratio should be optimized for best separation.
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Monitor the elution of the diastereomeric derivatives using a UV detector at an appropriate wavelength.
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The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
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